molecular formula C18H14ClNO2 B13767079 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester

2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester

Cat. No.: B13767079
M. Wt: 311.8 g/mol
InChI Key: QNUQGHVSIWKQHW-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-4-phenylquinoline
  • 4-phenylquinoline-3-carboxylic acid
  • 2-methyl-4-phenylquinoline

Uniqueness

Compared to similar compounds, 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

QNUQGHVSIWKQHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3

Origin of Product

United States

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